molecular formula C28H38O6 B1198551 Acnistin A CAS No. 77011-62-2

Acnistin A

Cat. No. B1198551
CAS RN: 77011-62-2
M. Wt: 470.6 g/mol
InChI Key: RNORCGKHUAMBKR-APLCASCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acnistin A is a type of withanolide, a group of natural steroidal lactones . It is isolated from the leaves of Acnistus arborescens, a plant species in the Solanaceae family . Acnistin A has been found to have significant activity against certain parasites such as Leishmania mexicana, Trypanosoma cruzi, and Plasmodium falciparum .

Scientific Research Applications

Leishmanicidal Activity

Acnistins, a group of compounds including Acnistin A, were studied for their action against Leishmania panamensis amastigotes, a parasite responsible for the disease leishmaniasis. These compounds showed significant leishmanicidal activity but also high toxicity. A 3D-QSAR analysis indicated a correlation between their bioactivity and specific steric and electrostatic characteristics around certain rings of their steroidal skeleton. The study suggests potential use in treating leishmaniasis but highlights the need for caution due to their toxicity (Cardona et al., 2006).

Impact on Cellular Processes and Receptors

While direct studies on Acnistin A's specific impacts on cellular processes or receptors are limited, it's important to consider research on closely related compounds or receptor systems. For instance, studies on nicotinic acetylcholine receptors, which are implicated in various neurological functions, provide insights into how similar compounds may interact with receptor systems in the body. These receptors are potential therapeutic targets for neurological and neuropsychiatric disorders, and understanding their interactions with compounds like Acnistin A could be valuable (Li et al., 2011).

Therapeutic Potential and Safety Profile

The exploration of compounds like Acnistin A in scientific research often involves evaluating their therapeutic potential against various diseases while assessing their safety profile. Studies on similar compounds and their mechanisms can shed light on the potential applications and limitations of Acnistin A in clinical settings. For instance, research on the modulation of nicotinic receptors has implications for treating dementia, immunological diseases, and cancer (Arias, 2010).

properties

CAS RN

77011-62-2

Product Name

Acnistin A

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

(2R,7S,9S,15S,16S)-15-hydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C28H38O6/c1-23-13-18(19(14-23)33-22(30)26(23,4)31)27(32)11-8-16-15-12-21-28(34-21)9-5-6-20(29)25(28,3)17(15)7-10-24(16,27)2/h5-6,15-19,21,31-32H,7-14H2,1-4H3/t15?,16?,17?,18-,19+,21-,23+,24-,25-,26-,27-,28+/m0/s1

InChI Key

RNORCGKHUAMBKR-APLCASCJSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@]2([C@H]4C[C@@]5(C[C@H]4OC(=O)[C@]5(C)O)C)O)C[C@H]6[C@]7([C@@]3(C(=O)C=CC7)C)O6

SMILES

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6

Canonical SMILES

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6

synonyms

acnistin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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